
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is a complex organic compound characterized by its unique structure, which includes an azo group, a nitrothiazole moiety, and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate typically involves multiple steps. The process begins with the preparation of the azo compound through the diazotization of 5-nitrothiazole, followed by coupling with 5-acetamido-2-methoxyaniline. The resulting intermediate is then esterified with isobutyl alcohol in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate undergoes various chemical reactions, including:
Oxidation: The nitrothiazole moiety can be oxidized to form corresponding oxides.
Reduction: The azo group can be reduced to form amines.
Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrothiazole oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with microbial enzymes, leading to the inhibition of essential biochemical pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
- Methyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate
Uniqueness
Isobutyl 5-(5-acetamido-2-methoxy-4-((5-nitrothiazol-2-yl)azo)phenyl)-12-methyl-9-oxo-2,8,10-trioxa-5-azatridecanoate is unique due to its isobutyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a compound of particular interest in various research and industrial applications .
Eigenschaften
CAS-Nummer |
82457-22-5 |
|---|---|
Molekularformel |
C26H36N6O10S |
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
2-[5-acetamido-2-methoxy-N-[2-(2-methylpropoxycarbonyloxy)ethyl]-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C26H36N6O10S/c1-16(2)14-41-25(34)39-9-7-31(8-10-40-26(35)42-15-17(3)4)21-11-19(28-18(5)33)20(12-22(21)38-6)29-30-24-27-13-23(43-24)32(36)37/h11-13,16-17H,7-10,14-15H2,1-6H3,(H,28,33) |
InChI-Schlüssel |
CTHVBSUTXMSEDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)OCCN(CCOC(=O)OCC(C)C)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=NC=C(S2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


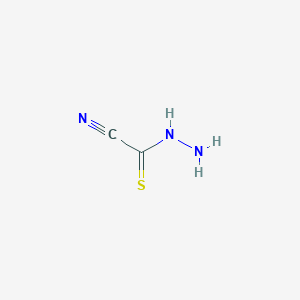
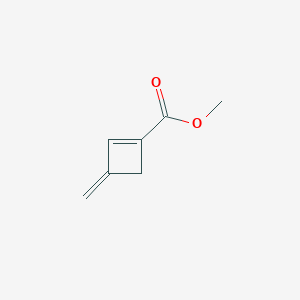
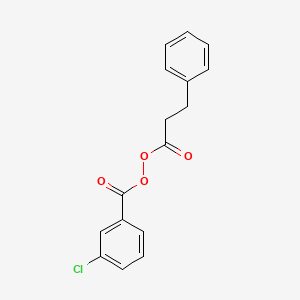
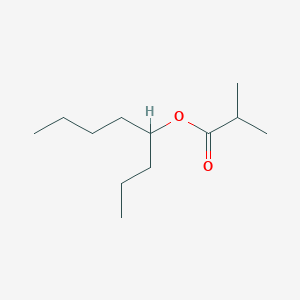
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
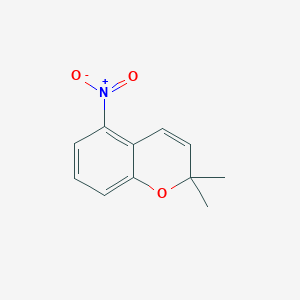
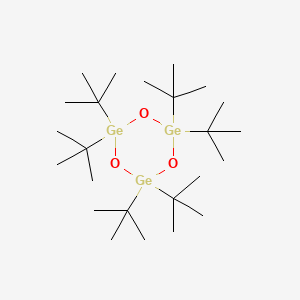
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
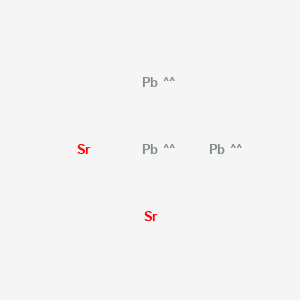
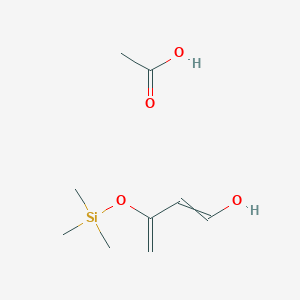
![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

